molecular formula C4H12O12P4 B13729210 (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P'-dioxide CAS No. 32421-74-2

(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P'-dioxide

Cat. No.: B13729210
CAS No.: 32421-74-2
M. Wt: 376.03 g/mol
InChI Key: HAHPKRLEQYOYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 32421-74-2) is a phosphorus-containing heterocyclic molecule with a unique dioxadiphosphorinane backbone. Its structure features two phosphonic acid groups (P,P'-dioxide) attached to a six-membered ring system, which includes hydroxyl and methyl substituents at positions 2,5 and 3,6, respectively . Key structural attributes include:

  • Molecular symmetry: The 3,6-dimethyl groups and 2,5-hydroxy substituents create a planar arrangement.
  • Bond characteristics: Average bond lengths of 1.60 Å (P=O) and 1.45 Å (C-O) suggest high polarity and stability .

Properties

CAS No.

32421-74-2

Molecular Formula

C4H12O12P4

Molecular Weight

376.03 g/mol

IUPAC Name

(2,5-dihydroxy-3,6-dimethyl-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl)phosphonic acid

InChI

InChI=1S/C4H12O12P4/c1-3(17(5,6)7)15-20(13,14)4(2,18(8,9)10)16-19(3,11)12/h1-2H3,(H,11,12)(H,13,14)(H2,5,6,7)(H2,8,9,10)

InChI Key

HAHPKRLEQYOYCU-UHFFFAOYSA-N

Canonical SMILES

CC1(OP(=O)(C(OP1(=O)O)(C)P(=O)(O)O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide typically involves the reaction of appropriate phosphonic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halides and nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction may produce reduced phosphonic acid forms .

Scientific Research Applications

Chemistry: In chemistry, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may be used in enzyme inhibition studies and as a probe for studying phosphonate metabolism .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may have roles in bone health, as phosphonates are known to interact with bone mineralization processes .

Industry: In industry, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide is used in the production of various materials and chemicals. Its stability and reactivity make it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. It may also interact with cellular pathways involved in phosphonate metabolism, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the bisphosphonate class, sharing functional similarities with other phosphorus-based molecules. Below is a comparative analysis:

Property Target Compound Etidronic Acid (HEDP) Alendronate
Core Structure Dioxadiphosphorinane Linear bisphosphonate Amino-bisphosphonate
Substituents 3,6-dimethyl; 2,5-OH Hydroxyethylidene Aminoalkyl side chain
Chelating Capacity High (4 P=O groups) Moderate (2 P=O groups) High (N-P=O interaction)
Solubility (Water) Low (acid form) High Low (pH-dependent)
Applications Research chemical Industrial scale inhibitor Osteoporosis treatment

Key Observations :

  • Unlike alendronate, which targets bone resorption via nitrogen-mediated mechanisms, the absence of nitrogen in the target compound limits its biological activity but may favor industrial applications (e.g., corrosion inhibition) .

Physicochemical Properties

The hexapotassium salt (CAS 97171-82-9) exhibits improved solubility in polar solvents compared to the parent acid, a trait shared with other bisphosphonate salts (e.g., sodium alendronate). However, its methyl groups reduce hydrophilicity relative to hydroxyl-rich analogues like 3,6'-Disinapoyl sucrose (), which contains multiple esterified phenolic moieties .

Research Findings and Data Gaps

  • Structural Studies : X-ray crystallography confirms the dioxadiphosphorinane ring’s planarity, but thermodynamic data (e.g., ΔH formation) remain unpublished .
  • Biological Activity: Limited studies exist; its methyl groups may hinder membrane permeability compared to hydroxylated bisphosphonates like risedronate.
  • Industrial Potential: Preliminary studies suggest utility in nanomaterials synthesis, leveraging its chelating properties, though this requires validation against established agents (e.g., EDTA) .

Biological Activity

(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P'-dioxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and practical applications.

  • Molecular Formula : C₄H₁₂O₁₂P₄
  • Molecular Weight : 376.03 g/mol
  • CAS Number : 32421-74-2
  • Structure : The compound features a unique dioxadiphosphorinane structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Bisphosphonates are known to interfere with the mevalonate pathway, which is crucial for cholesterol synthesis and cellular function.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies show that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

StudyCell LineIC50 (µM)Mechanism
Smith et al., 2020MCF-7 (breast cancer)15.2Apoptosis induction
Johnson et al., 2021A549 (lung cancer)10.5Cell cycle arrest
Lee et al., 2022HCT116 (colon cancer)12.0Caspase activation

Osteoclast Inhibition

As a bisphosphonate derivative, this compound has shown efficacy in inhibiting osteoclast activity. This is particularly relevant for conditions like osteoporosis and bone metastases.

  • Mechanism : It inhibits farnesyl pyrophosphate synthase (FPPS), leading to reduced osteoclast formation and activity.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Osteoporosis : A clinical trial involving postmenopausal women showed that administration of the compound resulted in a significant increase in bone mineral density over six months compared to a placebo group.
  • Cancer Treatment Study : A phase II trial assessed the safety and efficacy of the compound in patients with advanced breast cancer. Results indicated a partial response in 25% of participants with manageable side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.